molecular formula C11H14O3 B1269978 4-Isopropoxy-3-methoxybenzaldehyde CAS No. 2538-98-9

4-Isopropoxy-3-methoxybenzaldehyde

Cat. No. B1269978
CAS RN: 2538-98-9
M. Wt: 194.23 g/mol
InChI Key: BSVXIKDDVDCMIO-UHFFFAOYSA-N
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Patent
US08071587B2

Procedure details

A mixture of 4-hydroxy-3-methoxybenzaldehyde (100 g), anhydrous potassium carbonate (182 g) and 2-bromopropane (81 ml) in DMF (500 ml) was stirred at 65° C. for 2 h. The reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with water and brine. The organic layer was dried (MgSO4), filtered and concentrated in vacuo.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
182 g
Type
reactant
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:10][CH3:11].C(=O)([O-])[O-].[K+].[K+].Br[CH:19]([CH3:21])[CH3:20].O>CN(C=O)C>[CH:19]([O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:10][CH3:11])([CH3:21])[CH3:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)OC
Name
Quantity
182 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
81 mL
Type
reactant
Smiles
BrC(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
was stirred at 65° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)OC1=C(C=C(C=O)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.